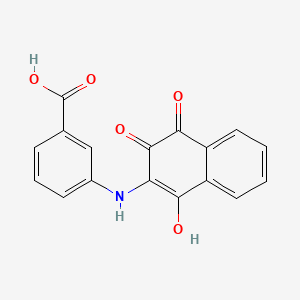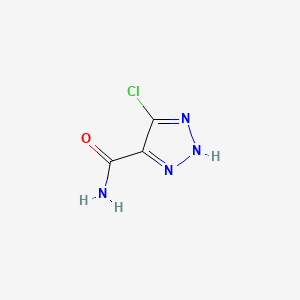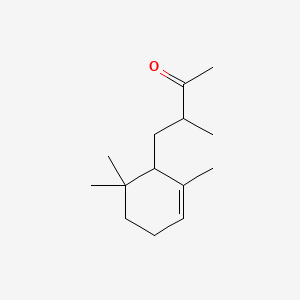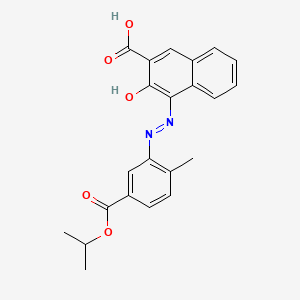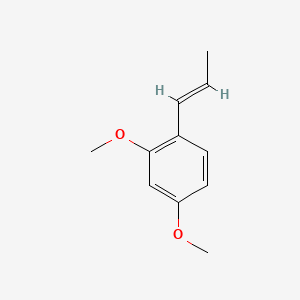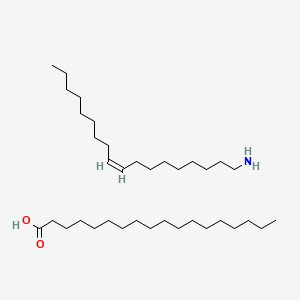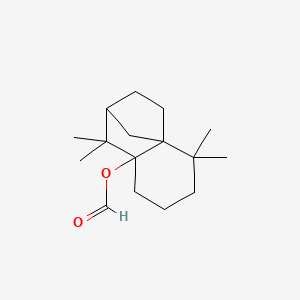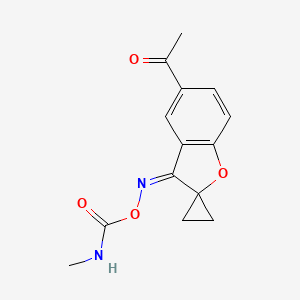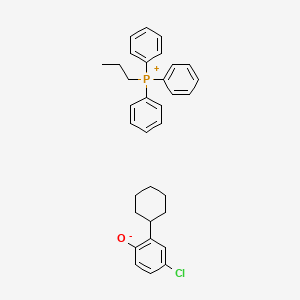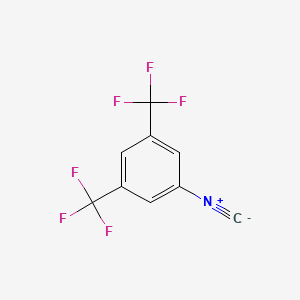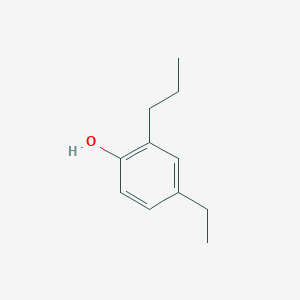
4-Ethyl-2-propylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-propylphenol is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its unique structure, where an ethyl group and a propyl group are attached to the benzene ring at the 4th and 2nd positions, respectively. The molecular formula of this compound is C11H16O.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-2-propylphenol can be synthesized through various organic synthesis methods. One common approach involves the alkylation of phenol with ethyl and propyl halides under basic conditions. The reaction typically uses a strong base like sodium hydroxide (NaOH) to deprotonate the phenol, followed by the addition of ethyl and propyl halides to introduce the respective alkyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as zeolites or metal oxides can be employed to facilitate the alkylation reactions. The reaction conditions, including temperature and pressure, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-propylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-Ethyl-2-propylphenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-propylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity. The specific pathways and targets depend on the context of its application, such as its role as an antimicrobial agent or a chemical intermediate.
Comparison with Similar Compounds
4-Methyl-2-propylphenol: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-4-methylphenol: Similar structure but with the positions of the ethyl and methyl groups swapped.
4-Ethylphenol: Lacks the propyl group, making it less complex.
Uniqueness: 4-Ethyl-2-propylphenol is unique due to the specific arrangement of its ethyl and propyl groups, which can influence its chemical reactivity and biological activity. This unique structure can lead to distinct properties and applications compared to its similar compounds.
Properties
CAS No. |
1141348-72-2 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
4-ethyl-2-propylphenol |
InChI |
InChI=1S/C11H16O/c1-3-5-10-8-9(4-2)6-7-11(10)12/h6-8,12H,3-5H2,1-2H3 |
InChI Key |
DTRXPNPTVRYGOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


